molecular formula C11H13NO4 B13176688 Methyl [(3-methoxy-5-methylphenyl)carbamoyl]formate

Methyl [(3-methoxy-5-methylphenyl)carbamoyl]formate

Cat. No.: B13176688
M. Wt: 223.22 g/mol
InChI Key: SSPMHOJIFKZAHV-UHFFFAOYSA-N
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Description

Methyl [(3-methoxy-5-methylphenyl)carbamoyl]formate is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . It is primarily used for research purposes and is known for its unique chemical structure, which includes a carbamoyl group attached to a methoxy-methylphenyl ring.

Preparation Methods

The synthesis of Methyl [(3-methoxy-5-methylphenyl)carbamoyl]formate typically involves the reaction of 3-methoxy-5-methylphenyl isocyanate with methyl formate under controlled conditions. The reaction is carried out in the presence of a catalyst, often a base such as triethylamine, to facilitate the formation of the carbamoyl linkage . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl [(3-methoxy-5-methylphenyl)carbamoyl]formate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl [(3-methoxy-5-methylphenyl)carbamoyl]formate is utilized in various scientific research fields:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research involving this compound includes exploring its potential as a pharmacological agent due to its unique structure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl [(3-methoxy-5-methylphenyl)carbamoyl]formate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

methyl 2-(3-methoxy-5-methylanilino)-2-oxoacetate

InChI

InChI=1S/C11H13NO4/c1-7-4-8(6-9(5-7)15-2)12-10(13)11(14)16-3/h4-6H,1-3H3,(H,12,13)

InChI Key

SSPMHOJIFKZAHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC)NC(=O)C(=O)OC

Origin of Product

United States

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